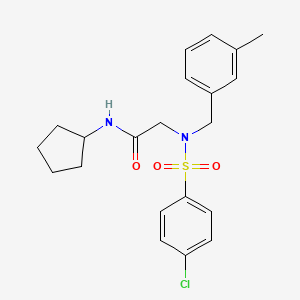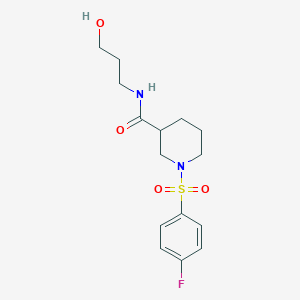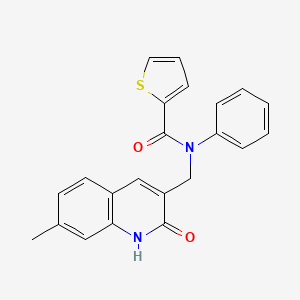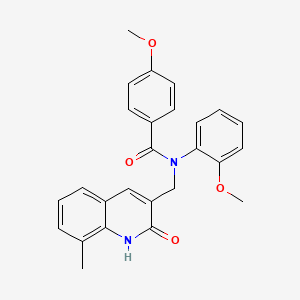![molecular formula C20H18N4O B7688739 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide CAS No. 714254-36-1](/img/structure/B7688739.png)
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
描述
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with an ethyl group and a benzamide moiety. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction yields the pyrazoloquinoline intermediate.
N-Alkylation: The pyrazoloquinoline intermediate is then subjected to N-alkylation using ethyl iodide in the presence of a base such as sodium carbonate. This step introduces the ethyl group at the nitrogen atom of the pyrazoloquinoline core.
Benzamide Formation: The final step involves the reaction of the N-ethyl-8-methylpyrazoloquinoline with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been evaluated in preclinical studies for its potential as a therapeutic agent.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes such as kinases and proteases, modulating their activity.
Pathways Involved: It influences various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can be compared with other quinoline derivatives to highlight its uniqueness:
-
Similar Compounds
- N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
- N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)propionamide
-
Uniqueness: : The presence of the benzamide moiety in this compound imparts distinct pharmacological properties compared to other similar compounds. This structural feature enhances its binding affinity to specific molecular targets and contributes to its unique biological activities.
属性
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-3-24-19-16(12-15-11-7-8-13(2)17(15)21-19)18(23-24)22-20(25)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKSHKGHWOULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322680 | |
| Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714254-36-1 | |
| Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B7688656.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)

![3-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7688697.png)
![N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B7688711.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7688716.png)
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)


![4-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7688753.png)


